molecular formula C8H9N3O B13685776 5-Methoxy-2-methylimidazo[1,2-a]pyrazine

5-Methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13685776
M. Wt: 163.18 g/mol
InChI Key: VRFRGEYKLUYCOM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, iodine.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .

Biological Activity

5-Methoxy-2-methylimidazo[1,2-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[1,2-a]pyrazine frameworks, which are known for their versatility in drug development. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing by-products.

Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives of imidazo[1,2-a]pyrazines. For instance, compounds with substitutions at specific positions have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. A study reported that derivatives with a benzyl amine substitution at position 3 exhibited potent CDK9 inhibitory activity with an IC50 value of 0.16 µM and demonstrated cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) with average IC50 values around 6.66 µM .

CompoundCDK9 IC50 (µM)Cancer Cell Lines TestedAverage IC50 (µM)
3c0.16MCF7, HCT116, K6526.66

Antimicrobial Activity

In addition to anticancer properties, imidazo[1,2-a]pyrazines have been investigated for their antimicrobial activity. A series of derivatives were tested against Mycobacterium tuberculosis (Mtb) and demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM in vitro. However, these compounds exhibited poor metabolic stability in vivo, leading to limited efficacy in animal models .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. SAR studies indicate that:

  • Substituents at the C2 and C6 positions significantly affect potency against both cancer and bacterial targets.
  • Methoxy groups enhance solubility and bioavailability.
  • Fluoro substituents at the phenyl group improve binding affinity to target enzymes.

Case Studies

  • CDK Inhibition Study : A study conducted on various imidazo[1,2-a]pyrazine derivatives showed that those with specific substitutions had improved selectivity and potency against CDK9 compared to traditional inhibitors.
    "The most active derivative exhibited an IC50 value of 0.16 µM against CDK9, indicating its potential as a therapeutic agent for cancer treatment" .
  • Antimycobacterial Activity : Another investigation focused on the efficacy of these compounds against drug-resistant strains of Mtb revealed that while some derivatives showed promise in vitro, their rapid metabolism limited their effectiveness in vivo.
    "Despite showing promising MIC values in vitro, the lack of metabolic stability poses a significant challenge for clinical application" .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Methoxy-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : A general synthesis involves cyclocondensation of pyrazine carboxaldehyde derivatives with ammonium chloride or substituted hydrazines under reflux conditions. For example, refluxing benzylideneacetone with phenyl hydrazine hydrochloride in ethanol (6–8 hours) yields pyrazoline intermediates, which can be further functionalized . Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical to minimize side reactions. Crystallization from ethanol or hexane is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. Key diagnostic signals include singlet peaks for methoxy groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.5–8.8 ppm) . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy complement structural validation, particularly for distinguishing between isomeric by-products .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : In vitro antimicrobial activity can be evaluated using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans). For anticancer potential, employ cell viability assays (MTT or resazurin) on human cancer cell lines, with dose-response curves (1–100 µM range) . Include positive controls (e.g., fluconazole for antifungal studies) to validate experimental conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents at positions 2 and 5. For example, replace the methoxy group with ethoxy or hydroxy groups to assess electronic effects on antimicrobial activity . Introduce alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration . Use molecular docking to predict interactions with targets like VEGFR2 or aminopeptidase N .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., electrophilic substitution vs. ring expansion). Monitor reactions using TLC or HPLC to track intermediate formation. Optimize stoichiometry (e.g., excess hydrazine derivatives) to suppress dimerization . For challenging purifications, employ column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 72 hours. Analyze degradation products via LC-MS. Store the compound at 4°C in anhydrous conditions to prevent hydrolysis of the methoxy group . For biological assays, prepare fresh solutions in DMSO to avoid solvent-mediated decomposition .

Q. What mechanistic insights explain the electrophilic substitution behavior of the imidazo[1,2-a]pyrazine core?

  • Methodological Answer : The electron-rich pyrazine ring directs electrophiles to the 3- and 7-positions. Use deuterated solvents in NMR studies to track proton exchange patterns . Kinetic studies with halogenation agents (e.g., NBS) reveal rate constants for substituent addition, supporting computational models (DFT calculations) .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3

InChI Key

VRFRGEYKLUYCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=CC2=N1)OC

Origin of Product

United States

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